molecular formula C11H18O4 B15162902 1,4-Dioxaspiro[4.4]nonane-7-acetic acid, ethyl ester, (S)- CAS No. 189506-59-0

1,4-Dioxaspiro[4.4]nonane-7-acetic acid, ethyl ester, (S)-

Cat. No.: B15162902
CAS No.: 189506-59-0
M. Wt: 214.26 g/mol
InChI Key: GDNHPGUWWYZTSB-SECBINFHSA-N
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Description

1,4-Dioxaspiro[4.4]nonane-7-acetic acid, ethyl ester, (S)- is a chemical compound with the molecular formula C11H18O4 and a molecular weight of 214.262. This compound is characterized by its spirocyclic structure, which includes a dioxaspiro ring system. The (S)- designation indicates that the compound is the S-enantiomer, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image.

Preparation Methods

The synthesis of 1,4-Dioxaspiro[4.4]nonane-7-acetic acid, ethyl ester, (S)- typically involves several steps. One common method includes the formation of the spirocyclic ring system through the reaction of appropriate lactones with ethyl ester derivatives. The reaction conditions often require the use of catalysts such as sodium ethoxide or diethylzinc to facilitate the formation of the spiroketal structure . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,4-Dioxaspiro[4.4]nonane-7-acetic acid, ethyl ester, (S)- can undergo various chemical reactions, including:

Scientific Research Applications

1,4-Dioxaspiro[4.4]nonane-7-acetic acid, ethyl ester, (S)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Medicine: Research into potential pharmaceutical applications includes its use as a scaffold for drug development, particularly in designing molecules with specific stereochemistry.

    Industry: It is used in the production of polymers and as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[4.4]nonane-7-acetic acid, ethyl ester, (S)- involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, influencing biochemical pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1,4-Dioxaspiro[4.4]nonane-7-acetic acid, ethyl ester, (S)- can be compared to other spirocyclic compounds such as 1,6-dioxaspiro[4.4]nonane. While both compounds share a spirocyclic core, the presence of different functional groups and stereochemistry can lead to variations in their chemical reactivity and biological activity. The unique (S)-enantiomeric form of 1,4-Dioxaspiro[4.4]nonane-7-acetic acid, ethyl ester, (S)- provides specific interactions that are not observed in its racemic or ®-enantiomeric counterparts .

Similar Compounds

  • 1,6-Dioxaspiro[4.4]nonane
  • 1,4-Dioxaspiro[4.4]nonane-6-acetic acid
  • 1,4-Dioxaspiro[4.4]nonane-7-acetic acid, methyl ester

These compounds share structural similarities but differ in their functional groups and stereochemistry, leading to distinct properties and applications .

Properties

CAS No.

189506-59-0

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

ethyl 2-[(8S)-1,4-dioxaspiro[4.4]nonan-8-yl]acetate

InChI

InChI=1S/C11H18O4/c1-2-13-10(12)7-9-3-4-11(8-9)14-5-6-15-11/h9H,2-8H2,1H3/t9-/m1/s1

InChI Key

GDNHPGUWWYZTSB-SECBINFHSA-N

Isomeric SMILES

CCOC(=O)C[C@H]1CCC2(C1)OCCO2

Canonical SMILES

CCOC(=O)CC1CCC2(C1)OCCO2

Origin of Product

United States

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